2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
This compound features a complex heterocyclic architecture:
- Core structure: A 3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine ring system, which integrates a triazole fused to a pyrimidine. The p-tolyl group at position 3 enhances lipophilicity and steric bulk .
- Terminal group: A 2-(naphthalen-1-yl)ethanone substituent, contributing aromatic π-π interactions and increased molecular weight (~487 g/mol).
Properties
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-naphthalen-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N7O/c1-19-9-11-22(12-10-19)34-27-25(30-31-34)26(28-18-29-27)33-15-13-32(14-16-33)24(35)17-21-7-4-6-20-5-2-3-8-23(20)21/h2-12,18H,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTXOSJNTZJVKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=CC6=CC=CC=C65)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that targets tumor cells in a selective manner.
Mode of Action
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell cycle progression, which can lead to apoptosis, especially in rapidly dividing cells like cancer cells.
Pharmacokinetics
It’s worth noting that the piperazine moiety found in this compound is known to positively modulate the pharmacokinetic properties of a drug substance.
Result of Action
The compound has shown significant cytotoxic activities against various cancer cell lines. For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively).
Biological Activity
The compound 2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (CAS Number: 920225-93-0) belongs to a class of compounds that exhibit significant biological activities, particularly in the field of medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its synthesis, mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 463.5 g/mol. The structure incorporates a naphthalene moiety and a triazole-pyrimidine system, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives containing triazole and pyrimidine rings have been shown to inhibit cell proliferation in various cancer cell lines. One study reported that triazole derivatives exhibited IC50 values in the low micromolar range against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6a | MDA-MB-231 | 0.05 |
| 6aβ | HeLa | 0.10 |
| 6aa | A549 | 0.04 |
The mechanisms through which these compounds exert their anticancer effects often involve the inhibition of specific kinases or pathways critical for cancer cell survival and proliferation. For example, some triazole derivatives have been shown to inhibit DNA synthesis without affecting protein synthesis, which is crucial for cancer cell division .
Additionally, the presence of the piperazine moiety may enhance the interaction with various biological targets, potentially increasing efficacy against resistant cancer types.
Other Biological Activities
Beyond anticancer properties, compounds similar to this one have been investigated for various pharmacological activities:
- Antimicrobial : Some derivatives exhibit antibacterial and antifungal properties.
- Anti-inflammatory : Certain analogs have shown promise in reducing inflammation markers in vitro.
- CNS Activity : The piperazine component suggests potential central nervous system effects, which could be beneficial in treating neurological disorders .
Case Studies
- Synthesis and Evaluation : A study synthesized derivatives based on the triazolo-pyrimidine framework and evaluated their biological activities against several cancer cell lines. The results indicated that modifications at specific positions significantly influenced their potency .
- Structure-Activity Relationship (SAR) : Research focusing on SAR has demonstrated that substituents on the naphthalene and piperazine rings can enhance or diminish biological activity. For instance, adding electron-withdrawing groups increased potency against certain cancer types .
Comparison with Similar Compounds
Implications for Drug Design
- Structural Similarity Metrics : Tools like Tanimoto coefficients () would classify the target compound as distinct from pyrazolopyrimidines (<60% similarity) but closer to imidazo-pyrrolo-pyrazines (~70% similarity) due to shared fused-ring systems .
Q & A
Q. What are the optimized synthetic routes for preparing 2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation and nucleophilic substitution. Key steps include:
- Triazolo-pyrimidine core formation : Use palladium-catalyzed reductive cyclization of nitroarenes with formic acid derivatives as CO surrogates ().
- Piperazine coupling : React the triazolo-pyrimidine intermediate with 1-(4-(naphthalen-1-yl)piperazin-1-yl)ethanone under reflux in ethanol or DMF ().
- Catalysts : ZnCl₂ or KOH in ethanol for naphthalene derivatives ().
Example Reaction Conditions Table:
| Step | Reagents/Catalysts | Solvent | Temperature/Time | Yield (%) |
|---|---|---|---|---|
| Triazolo-pyrimidine | Pd/C, HCO₂H derivative | Toluene | 110°C, 12–24 h | 60–75 |
| Piperazine coupling | KOH | Ethanol | Reflux, 8–12 h | 70–85 |
Q. How can purification and characterization challenges be addressed for this compound?
Methodological Answer:
- Purification : Recrystallization from DMF-EtOH (1:1) effectively removes byproducts (). Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) separates regioisomers.
- Characterization :
Q. What biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Antifungal activity : Follow CLSI guidelines for MIC determination against Candida spp. using fluconazole derivatives as positive controls ().
- Antimicrobial testing : Agar diffusion assays with Gram-positive/negative bacteria; include chloramphenicol as a reference ().
- Controls : Use solvent-only and structurally related analogs to isolate substituent effects (e.g., chlorine enhances activity) ().
Q. How can computational methods resolve electronic and steric effects of the naphthalene-triazolo-pyrimidine scaffold?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G* level; analyze HOMO-LUMO gaps to predict reactivity ().
- Molecular docking : Dock into C. albicans CYP51 (PDB: 5TZ1) to evaluate binding affinity of the triazole moiety ().
- MD simulations : Assess piperazine flexibility in lipid bilayers to model membrane permeability ().
Q. How can crystallographic data resolve contradictions in structural assignments?
Methodological Answer:
- Refinement with SHELX : Use TWINABS for twinned data; resolve disorder in the p-tolyl group via PART instructions ().
- Validation : Cross-check with 1H NMR (e.g., naphthalene aromatic protons at δ 7.4–8.2 ppm) ().
Example Crystallographic Parameters Table:
| Parameter | Value |
|---|---|
| Space group | P 1 |
| R factor | 0.041 |
| Bond length (C–C) | 1.48 Å (mean) |
Q. What experimental design adjustments mitigate sample degradation in stability studies?
Methodological Answer:
- Temperature control : Store samples at –20°C with continuous cooling during HSI data collection to slow organic degradation ().
- Matrix stabilization : Add 0.1% BHT to ethanol solutions to prevent oxidation of the naphthalene moiety.
- Replicates : Use ≥3 biological replicates to account for batch variability ().
Q. Reference :
Q. How can synergistic effects with existing antifungals be systematically tested?
Methodological Answer:
Q. What strategies validate synthetic intermediates with ambiguous spectral data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
